4-Aminophenazone-d3

Overview

Description

4-Aminophenazone-d3 is a deuterated form of 4-aminophenazone, a pyrazolone derivative. This compound is primarily used as an analytical standard in various scientific research applications. The deuterium labeling helps in distinguishing it from non-deuterated analogs in mass spectrometry and other analytical techniques.

Mechanism of Action

Target of Action

4-Aminophenazone-d3, also known as Ampyrone-d3, primarily targets the cytochrome P-450 metabolic activity in liver function tests . This compound is a pyrazolone with analgesic, anti-inflammatory, and antipyretic properties .

Mode of Action

This compound interacts with its targets by being metabolized very slowly . In older infants, a higher amount of exhaled 13-CO2 is observed , indicating the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The compound affects the cytochrome P-450 metabolic activity pathway in the liver . The hydrogen peroxide produced in this pathway then reacts with 4-aminophenazone and 4-chlorophenol under the catalytic action of peroxidase to form a red dye . The color intensity of the red dye formed is directly proportional to the triglyceride concentration and can be measured photometrically .

Pharmacokinetics

The pharmacokinetics of this compound involve N-demethylation . This process impacts the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include analgesic, anti-inflammatory, and antipyretic properties . It carries a risk of agranulocytosis, a life-threatening side effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is metabolized very slowly by normal newborn babies . In older infants, a higher amount of exhaled 13-CO2 is observed , indicating that age can influence the compound’s action.

Biochemical Analysis

Biochemical Properties

4-Aminophenazone-d3 plays a significant role in various biochemical reactions. It interacts with several enzymes, including cytochrome P-450, which is crucial for its metabolic activity in liver function tests . The compound also exhibits interactions with proteins involved in inflammatory responses, such as cyclooxygenase (COX) enzymes, thereby inhibiting the synthesis of prostaglandins . These interactions highlight the compound’s role in modulating biochemical pathways related to inflammation and pain.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways by inhibiting the activity of COX enzymes, leading to reduced production of pro-inflammatory mediators . This inhibition can alter gene expression patterns associated with inflammation and pain responses. Additionally, this compound impacts cellular metabolism by modulating the activity of enzymes involved in oxidative stress responses . These effects underscore the compound’s potential in therapeutic applications targeting inflammatory conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is crucial for its anti-inflammatory and analgesic properties. Furthermore, this compound can modulate gene expression by influencing transcription factors involved in inflammatory pathways . These molecular interactions provide a comprehensive understanding of the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that this compound can maintain its efficacy in inhibiting COX enzymes and reducing inflammation over extended periods . Its stability and activity may diminish over time, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes N-demethylation and acetylation, resulting in the formation of metabolites such as 4-aminoantipyrine . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall pharmacological profile. The involvement of cytochrome P-450 enzymes in its metabolism underscores the importance of liver function in its biotransformation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . These properties are essential for understanding its pharmacokinetics and biodistribution in biological systems.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct its localization to these organelles, influencing its biochemical effects . Understanding its subcellular distribution provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenazone-d3 typically involves the deuteration of 4-aminophenazone. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. For instance, 4-aminophenazone can be reacted with deuterated water (D2O) in the presence of a catalyst to achieve deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The use of high-purity deuterated reagents and advanced catalytic systems is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Aminophenazone-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it back to its parent amine form.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents such as acyl chlorides and sulfonyl chlorides are employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Parent amine form.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Aminophenazone-d3 is widely used in scientific research, including:

Chemistry: As an analytical standard in mass spectrometry for the quantification of 4-aminophenazone and its metabolites.

Biology: In studies involving enzyme kinetics and metabolic pathways.

Medicine: Used in pharmacokinetic studies to trace the metabolism of 4-aminophenazone.

Industry: Employed in quality control processes to ensure the accuracy of analytical measurements.

Comparison with Similar Compounds

Similar Compounds

4-Aminophenazone: The non-deuterated analog with similar chemical properties but without the deuterium labeling.

Phenazone: Another pyrazolone derivative with analgesic and antipyretic properties.

Propyphenazone: A safer alternative to 4-aminophenazone with reduced risk of agranulocytosis.

Uniqueness

4-Aminophenazone-d3 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-deuterated compounds in complex mixtures.

Biological Activity

4-Aminophenazone-d3, also known as Ampyrone-d3, is a deuterated derivative of 4-aminophenazone, a compound recognized for its analgesic, anti-inflammatory, and antipyretic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in research and medicine.

Target of Action

this compound primarily interacts with the cytochrome P-450 enzyme system in the liver. This interaction is crucial for its metabolic pathways and contributes to its pharmacological effects.

Mode of Action

The compound is metabolized slowly, which influences its efficacy. It inhibits cyclooxygenase (COX) enzymes, leading to a decrease in pro-inflammatory mediators by preventing the conversion of arachidonic acid to prostaglandins.

Biochemical Pathways

this compound affects several biochemical pathways:

- Cytochrome P-450 Activity : Essential for drug metabolism and clearance.

- COX Inhibition : Reduces inflammation and pain through decreased prostaglandin synthesis.

Pharmacokinetics

The pharmacokinetic profile of this compound involves:

- N-Demethylation : A metabolic process that contributes to its slow clearance from the body.

- Stability Factors : The compound remains stable under standard storage conditions but may degrade under extreme temperatures or prolonged light exposure.

Biological Effects

The biological effects of this compound include:

- Analgesic Properties : Effective in reducing pain.

- Anti-inflammatory Effects : Inhibits inflammation by modulating COX activity.

- Antipyretic Activity : Reduces fever through central mechanisms in the hypothalamus.

Research Applications

This compound is utilized in various research contexts:

- Analytical Chemistry : Serves as an analytical standard in mass spectrometry for quantifying 4-aminophenazone and its metabolites.

- Biological Studies : Employed in enzyme kinetics and metabolic pathway studies to understand drug metabolism better.

- Pharmacokinetic Studies : Used to trace the metabolism of 4-aminophenazone in clinical settings.

Case Studies and Findings

Several studies have highlighted the biological activity and applications of this compound:

- Antioxidant Activity Study :

- Antimicrobial Activity Assessment :

Summary Table of Biological Activities

Properties

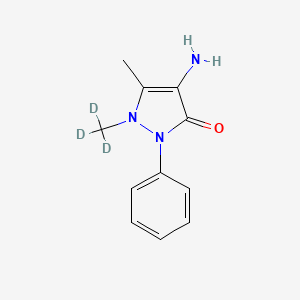

IUPAC Name |

4-amino-5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFWWDJHLFCNIJ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.